N-(4-Formylphenyl)-2-(morpholin-4-yl)acetamide
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Overview
Description
N-(4-Formylphenyl)-2-(morpholin-4-yl)acetamide is an organic compound with the molecular formula C13H16N2O3 It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a morpholine ring through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Formylphenyl)-2-(morpholin-4-yl)acetamide typically involves the reaction of 4-formylbenzoic acid with morpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-Formylphenyl)-2-(morpholin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-(Morpholin-4-yl)benzoic acid.
Reduction: 4-(Morpholin-4-yl)benzyl alcohol.
Substitution: 4-(Morpholin-4-yl)-2-nitrobenzaldehyde (nitration product).
Scientific Research Applications
N-(4-Formylphenyl)-2-(morpholin-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Formylphenyl)-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The morpholine ring enhances the compound’s solubility and facilitates its transport across biological membranes.
Comparison with Similar Compounds
Similar Compounds
4-(Morpholin-4-yl)benzaldehyde: Similar structure but lacks the acetamide linkage.
N-(4-Formylphenyl)morpholine: Similar structure but lacks the acetamide group.
4-(Morpholin-4-yl)benzoic acid: Oxidation product of N-(4-Formylphenyl)-2-(morpholin-4-yl)acetamide.
Uniqueness
This compound is unique due to the presence of both the formyl and acetamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
650628-77-6 |
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Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
N-(4-formylphenyl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C13H16N2O3/c16-10-11-1-3-12(4-2-11)14-13(17)9-15-5-7-18-8-6-15/h1-4,10H,5-9H2,(H,14,17) |
InChI Key |
MYLSJMQANPYFDW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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